molecular formula C7H8F2N2 B1440947 N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine CAS No. 1287217-70-2

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine

Cat. No. B1440947
M. Wt: 158.15 g/mol
InChI Key: OYIGXCYJUFMTIR-UHFFFAOYSA-N
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Description

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine, also known as N-methyl-N-(2,6-difluorophenyl)methylamine, is an important chemical compound that has been widely used in research and development. It has been used in the synthesis of various compounds, in drug development, and in the study of biochemical and physiological effects.

Scientific Research Applications

Efficient Synthesis and Drug Precursors

One study demonstrates an efficient synthesis technique for a carboxylic acid moiety that is crucial in antagonists targeting dopamine D2 and D3 and serotonin-3 (5-HT3) receptors, illustrating the role of similar compounds in synthesizing drug precursors (Hirokawa, Horikawa, & Kato, 2000).

Catalytic Processes and Pyridine Derivatives

Another research focus is on the copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives, highlighting the potential of these compounds in facilitating novel catalytic processes for synthesizing complex organic structures (Huang, Ji, Wu, Huang, & Jiang, 2013).

Reductive N-Methylation Techniques

Research on reductive N-methylation using base-metal catalysts for the synthesis of N-methylamines showcases advancements in creating more sustainable and efficient chemical processes, relevant to compounds like N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine (Goyal, Naik, Narani, Natte, & Jagadeesh, 2021).

Macrocyclic Ligands and Coordination Compounds

Studies also involve the synthesis of oxa-aza macrocyclic ligands for potential applications in materials science and catalysis, indicating the versatility of these compounds in forming complex molecular architectures (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

Biomedical Applications

Research into the reactions of tripodal pyridine-containing ligands with rheniumtricarbonyl complexes reveals potential biomedical applications, including imaging and therapy, underscoring the importance of these compounds in developing new diagnostic and therapeutic tools (Griffiths, Cheong, Duncanson, & Motevalli, 2011).

properties

IUPAC Name

1-(2,6-difluoropyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-10-4-5-2-3-6(8)11-7(5)9/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIGXCYJUFMTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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